4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr
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Description
4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr is a useful research compound. Its molecular formula is C14H13BrN2OS and its molecular weight is 337.24. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Activity
4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine hydrobromide is a compound that may be involved in various chemical and biological research applications, drawing from the activities of similar chemical structures. For instance, thiazolidin-4-ones, which share a core component with the specified compound, have been identified for their wide-ranging biological activities. They exhibit promising potential against various diseases due to their antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects, and also have applications in pest control through their molluscicidal and insecticidal properties (López et al., 2014). The pharmacological activities and mechanisms of action of these compounds are attributed to their oxido-reduction and acid/base properties, which can be modulated by direct substitutions on the 1,4-naphthoquinone ring.
Environmental Monitoring and Toxicology
Compounds similar to 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine hydrobromide may also find application in environmental monitoring and toxicology. Organic pollutants, including various synthetic compounds, are of concern for their potential impact on water quality and the environment. Studies targeting these substances help in understanding their occurrence and concentrations in different ecosystems. A review on environmental monitoring for organic pollutants identified by EU guidelines highlights the importance of such studies for maintaining water quality and assessing risks associated with these contaminants (Sousa et al., 2018).
Chemical Synthesis and Pharmaceutical Research
The chemical synthesis of compounds related to 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine hydrobromide is a key area of interest in pharmaceutical research. Thiazolidinones, in particular, have been extensively studied for their diverse biological potential. The ease of synthetic routes and the wide spectrum of biological activities associated with thiazolidinones make them a focal point for chemists and pharmacologists aiming to discover new therapeutic agents (ArunlalV. et al., 2015).
Properties
IUPAC Name |
4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS.BrH/c1-17-13-7-6-10(12-8-18-14(15)16-12)9-4-2-3-5-11(9)13;/h2-8H,1H3,(H2,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNCQPVSWRGZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.